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Compound of Interest

Compound Name: AC-D-TYR-OME

CAS No.: 65160-71-6

Cat. No.: B3433913

Get Quote

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary
In the landscape of chiral amino acid applications, the distinction between a free D-amino acid

and its protected derivatives dictates its pharmacological and synthetic utility. D-Tyrosine is a

naturally occurring, stereospecific signaling molecule recognized for its potent biological

activities, notably as a competitive inhibitor of melanogenesis and a trigger for bacterial biofilm

disassembly.

Conversely, AC-D-TYR-OME (N-Acetyl-D-Tyrosine methyl ester) is a synthetically protected

derivative. By masking the N-terminal amine with an acetyl group and the C-terminal carboxyl

with a methyl ester, this compound achieves enhanced lipophilicity, proteolytic stability, and

membrane permeability. These modifications transform it from a biological signaling molecule

into a highly efficient prodrug and a critical building block for genetic code reprogramming and

the synthesis of exotic foldamer peptides.
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This guide objectively compares the physicochemical properties, mechanistic pathways, and

experimental efficacies of both compounds to guide researchers in selecting the appropriate

variant for their specific workflows.

Physicochemical & Structural Profiling
The functional divergence between D-Tyrosine and AC-D-TYR-OME is fundamentally rooted in

their structural chemistry. The unprotected functional groups of D-Tyrosine are essential for

receptor and enzyme active-site binding. In contrast, the protected termini of AC-D-TYR-OME
eliminate zwitterionic charges at physiological pH, drastically altering its partition coefficient

(LogP) and cellular uptake dynamics.

Table 1: Structural and Physicochemical Comparison
Property D-Tyrosine AC-D-TYR-OME

Molecular Formula C₉H₁₁NO₃ C₁₂H₁₅NO₄

Molecular Weight 181.19 g/mol 237.25 g/mol

N-Terminus Free Amine (-NH₂) Acetylated (-NH-CO-CH₃)

C-Terminus Free Carboxylic Acid (-COOH) Methyl Ester (-COOCH₃)

Lipophilicity (LogP) Low (Highly hydrophilic) Moderate/High (Lipophilic)

Proteolytic Stability Susceptible to exopeptidases
Highly resistant to

exopeptidases

Primary Utility
Enzyme inhibitor, Biofilm

disruptor

Peptide synthesis, Genetic

reprogramming

Mechanistic Pathways & Efficacy
D-Tyrosine: Stereospecific Biological Signaling
D-Tyrosine exerts its efficacy through direct, stereospecific interactions with biological targets:

Melanogenesis Inhibition: D-Tyrosine negatively regulates melanin synthesis by acting as a

competitive inhibitor of tyrosinase. Unlike L-Tyrosine, which is the natural substrate for

melanogenesis, the D-enantiomer occupies the active site without being converted into L-
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DOPA, thereby reducing melanin content in human melanocytes ()[1]. Furthermore, adding

D-Tyrosine to the terminus of cosmetic peptides endows them with potent anti-melanogenic

effects ()[2].

Biofilm Disassembly: At micromolar to nanomolar concentrations, D-Tyrosine incorporates

into the bacterial cell wall. This stereospecific incorporation interferes with the localization of

anchoring proteins (e.g., YqxM), triggering the release of TasA amyloid fibers and causing the

structural collapse of biofilms in species like Bacillus subtilis and Pseudomonas aeruginosa

()[3].
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Mechanistic pathways of D-Tyrosine in tyrosinase inhibition and biofilm disassembly.

AC-D-TYR-OME: Advanced Ribosomal Translation &
Permeability
The efficacy of AC-D-TYR-OME lies not in direct receptor binding, but in its optimized

physicochemical profile for synthetic biology. The acetylation of the N-terminus mimics the

formyl group of naturally occurring fMet-tRNA. When used in genetic code reprogramming, this

prevents the "drop-off-reinitiation" event—a common failure point where the ribosome aborts

translation due to the poor peptidyl donor activity of exotic D-amino acids. By utilizing AC-D-
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TYR-OME alongside EF-P-responsive artificial initiator tRNAs, researchers can successfully

synthesize full-length foldamer peptides with high yield ()[4].

Experimental Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.

Causality is explicitly defined to justify the experimental choices.

Protocol 1: Biofilm Disassembly Assay (Evaluating D-
Tyrosine)
Causality: Free D-Tyrosine is required here because its unprotected carboxyl and amine

groups are essential for specific integration into the peptidoglycan layer.

Culture Preparation: Inoculate Bacillus subtilis (strain NCIB 3610) in MSgg medium. Incubate

at 37°C for 72 hours in 12-well plates to allow mature pellicle (biofilm) formation at the air-

liquid interface.

Treatment Application: Apply D-Tyrosine to a final concentration of 3 μM directly to the

pellicle.

Internal Validation (Control): In parallel wells, apply L-Tyrosine (3 μM). Logic: This validates

that the disassembly mechanism is strictly stereospecific to the D-enantiomer.

Incubation & Quantification: Incubate for an additional 24 hours. Quantify biofilm breakdown

by washing away unbound cells, staining the remaining matrix with 0.1% Crystal Violet,

solubilizing the dye in 30% acetic acid, and measuring absorbance at OD₅₉₀.

Protocol 2: Ribosomal Incorporation via Genetic
Reprogramming (Evaluating AC-D-TYR-OME)
Causality: AC-D-TYR-OME is chosen over free D-Tyrosine because the N-acetyl group is

strictly required to mimic the natural initiator fMet, preventing premature ribosomal drop-off

during the synthesis of exotic peptides.

tRNA Aminoacylation: Charge an EF-P-responsive artificial initiator tRNA (tRNAiniP) with

AC-D-TYR-OME using the flexizyme (eFx) system in a buffer containing 50 mM Bicine-KOH
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(pH 9.0) and 600 mM MgCl₂. Incubate on ice for 2 hours.

Translation System Assembly: Prepare a Flexible In vitro Translation (FIT) system. Crucially,

supplement the system with 15 μM IF3, 10 μM EF-P, and 2.5 μM RRF. Logic: EF-P is the

specific elongation factor that accelerates peptide bond formation for poor peptidyl donors.

Initiation: Add the charged AC-D-TYR-tRNAiniP (160 μM) and the target mRNA to the FIT

system. Incubate at 37°C for 30 minutes.

Internal Validation (Analysis): Analyze the resulting translation products using MALDI-TOF

MS. The exact mass shift confirms the successful incorporation of the AC-D-TYR-OME
moiety at the N-terminus, ruling out truncated byproducts.
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Workflow for ribosomal incorporation of AC-D-TYR-OME via genetic reprogramming.

Comparative Efficacy Data
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The following table synthesizes the quantitative efficacy data derived from the validated

protocols, highlighting the distinct performance metrics of each compound in its respective

optimal environment.

Table 2: Quantitative Efficacy Comparison
Compound

Target / Assay
System

Effective
Concentration

Key Performance
Outcome

D-Tyrosine

Tyrosinase Activity

(MNT-1 melanoma

cells)

100 - 500 μM

Complete inhibition of

10 μM L-Tyrosine-

induced

melanogenesis.

D-Tyrosine
B. subtilis Biofilm

Disassembly
3 μM

>80% reduction in

pellicle mass; release

of TasA fibers.

AC-D-TYR-OME
Ribosomal Translation

(FIT System)

160 μM (tRNA

charging)

~1000-fold increase in

full-length exotic

peptide expression.

AC-D-TYR-OME
Cellular Permeability /

Prodrug Delivery

Concentration-

dependent

Significantly higher

intracellular

accumulation

compared to free D-

Tyrosine due to

elevated LogP.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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